molecular formula C12H15F3N2 B011577 1-[4-(Trifluoromethyl)benzyl]piperazine CAS No. 107890-32-4

1-[4-(Trifluoromethyl)benzyl]piperazine

Cat. No.: B011577
CAS No.: 107890-32-4
M. Wt: 244.26 g/mol
InChI Key: FAFAFWFQFVLXGF-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)benzyl]piperazine (TFMBP) is an organic compound with a molecular formula of C10H14F3N. It is a derivative of piperazine, a cyclic compound that is commonly used as an intermediate in the synthesis of various pharmaceuticals and other compounds. TFMBP has been studied for its potential applications in research, drug design, and other areas.

Scientific Research Applications

  • Anticancer Activity : Certain derivatives, such as 1,4-bis((4-((4-heptylpiperazin-1-yl) methyl)1H-1,2,3-triazol-1-yl) methyl) benzene, demonstrate promising anticancer activity along with antibacterial properties and low toxicity (Karthikeyan et al., 2015). Additionally, compounds like 1-benzhydryl-4-(4-tert-butyl-benzenesulfonyl)-piperazine exhibit significant inhibitory activity against breast cancer cell proliferation (Ananda Kumar et al., 2007).

  • Metabolism Studies : Synthesis of specifically labelled piperazine derivatives, such as 1-benzyl-4-picolinoyl-piperazine, is crucial for metabolism studies, enhancing the understanding of drug metabolism and pharmacokinetics (Zólyomi & Budai, 1981).

  • Antimicrobial and Antioxidant Properties : Some derivatives, like substituted 4H-1,4-Benzothiazine and piperazine, are identified as potential biopharmaceutical materials with antimicrobial and antioxidant applications, utilizing green chemistry principles (Saroha et al., 2020).

  • Neuropharmacological Applications : Piperazine derivatives are also noted for their potential in treating various diseases with neuropharmacological implications, including uses as antipsychotic, antidepressant, and anxiolytic agents (Brito et al., 2018).

  • Designer Drugs-of-Abuse : Certain piperazine-like compounds are recognized as designer drugs-of-abuse in Europe, necessitating advanced detection and identification techniques for forensic toxicology (de Boer et al., 2001).

  • Antidiabetic Potential : Imidazoline derivatives of piperazine have shown promise as antidiabetic agents, enhancing insulin secretion in animal models of type II diabetes (Le Bihan et al., 1999).

  • Insecticide Development : Insecticides based on piperazine derivatives, such as 1-[(4-aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine, show potential for growth-inhibiting or larvicidal activities against agricultural pests (Cai et al., 2010).

Safety and Hazards

  • Hazard Statements : May cause acute toxicity if ingested (H301), eye irritation (H315), skin irritation (H319), and respiratory system effects (H335) .
  • Precautionary Measures : Handle with care. Avoid ingestion, inhalation, and skin contact. Use appropriate personal protective equipment .

Future Directions

  • Synthetic Methods : Develop efficient and scalable synthetic routes .

Properties

IUPAC Name

1-[[4-(trifluoromethyl)phenyl]methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)11-3-1-10(2-4-11)9-17-7-5-16-6-8-17/h1-4,16H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFAFWFQFVLXGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382307
Record name 1-[4-(Trifluoromethyl)benzyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107890-32-4
Record name 1-[4-(Trifluoromethyl)benzyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(Trifluoromethyl)benzyl]piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Synthesized according to General Procedure A: 4-trifluoromethylbenzyl chloride (4{15}, 5 g, 25.7 mmol, 1 equiv.), piperazine (13.3 g, 154.2 mmol, 6 equiv.), THF (56.1 mL). Purification with flash column chromatography on silica gel (4:1 EtOAc:MeOH) afforded 5{15} (3.97 g, 67%) as a light yellow liquid. 1H-NMR (400 MHz, CDCl3): δ 7.52 (d, 2H, J=8.0 Hz), 7.40 (d, 2H, J=8.0 Hz), 3.48 (s, 2H), 2.84 (t, 4H, J=4.8 Hz), 2.36 (br s, 4H), 1.55 (br s, 1H). 13C-NMR (100 MHz, CDCl3): δ 142.4, 129.1 (q, JC-F=32.1 Jz) 129.1 (br), 125.0 (br), 124.1 (q, JC-F=338.0 Hz), 62.9, 54.4, 45.9. 19F-NMR (375 MHz, CDCl3): δ-62.5.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step Two
Name
Quantity
56.1 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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